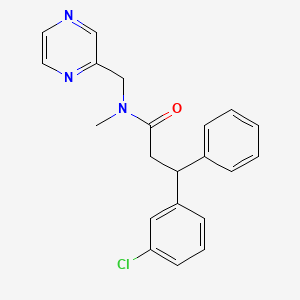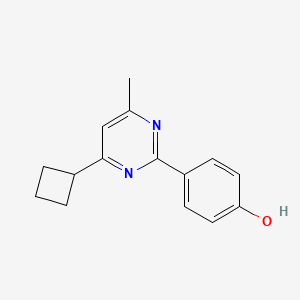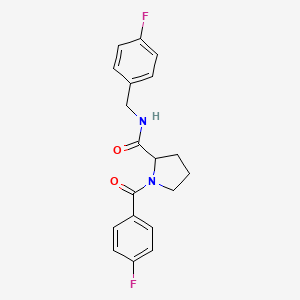![molecular formula C23H32N2O3 B6042094 N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6042094.png)
N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide, also known as TAK-659, is a novel small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is being investigated as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
Mecanismo De Acción
BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell signaling. Upon activation of the BCR, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to activation of various signaling pathways. N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. By inhibiting BTK activity, N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide disrupts the survival and proliferation of B-cells, leading to anti-tumor effects.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has been shown to inhibit BTK activity in both healthy and malignant B-cells. In addition, N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has been shown to reduce the activation of downstream signaling pathways, including AKT and ERK, which are involved in cell survival and proliferation. N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has also been shown to induce apoptosis in B-cell lines and primary CLL cells. In preclinical studies, N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has demonstrated potent anti-tumor activity in xenograft models of CLL and NHL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide is its specificity for BTK, which minimizes off-target effects and toxicity to normal tissues. N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known. In addition, N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide may have limitations in patients with acquired resistance to BTK inhibitors or in those with mutations in the BTK gene.
Direcciones Futuras
There are several potential future directions for the development of N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide. One possibility is the combination of N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide with other targeted therapies, such as venetoclax or idelalisib, to improve its efficacy and overcome resistance. Another possibility is the investigation of N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide in other B-cell malignancies, such as Waldenstrom macroglobulinemia or mantle cell lymphoma. Finally, the identification of biomarkers of response to N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide may help to identify patients who are most likely to benefit from this therapy.
Métodos De Síntesis
The synthesis of N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide involves several steps, starting with the reaction of 3-methoxybenzaldehyde with 1,3-dioxolane to form the corresponding acetal. The acetal is then reacted with 3-bromopropionyl chloride to yield the intermediate 3-(3-bromopropionyl)oxyanisole. The spirocyclic piperidine moiety is then introduced via a condensation reaction between this intermediate and 2,2,5-trimethyl-1,3-dioxane-4,6-dione. Finally, the carbonyl group of the piperidine is converted to an amide using propanoyl chloride to yield the desired product.
Aplicaciones Científicas De Investigación
N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models of B-cell malignancies, including CLL and NHL. In vitro studies have shown that N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide inhibits BTK activity and downstream signaling pathways, leading to reduced cell proliferation and survival. In vivo studies have demonstrated that N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has potent anti-tumor activity in xenograft models of CLL and NHL, with minimal toxicity to normal tissues. These findings suggest that N-(3-methoxyphenyl)-3-[1-(spiro[2.4]hept-1-ylcarbonyl)-4-piperidinyl]propanamide has the potential to be an effective therapy for B-cell malignancies.
Propiedades
IUPAC Name |
N-(3-methoxyphenyl)-3-[1-(spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-28-19-6-4-5-18(15-19)24-21(26)8-7-17-9-13-25(14-10-17)22(27)20-16-23(20)11-2-3-12-23/h4-6,15,17,20H,2-3,7-14,16H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYOSYMNBDQLAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CCC2CCN(CC2)C(=O)C3CC34CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B6042015.png)
![4-{[4-(4-chlorophenyl)-4-hydroxy-1-piperidinyl]carbonyl}-1-(4-fluorobenzyl)-2-pyrrolidinone](/img/structure/B6042032.png)

![3-(10-acetyl-1-oxo-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-11-yl)phenyl acetate](/img/structure/B6042039.png)
![1-[(2-chlorophenoxy)acetyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-piperidinamine](/img/structure/B6042044.png)

![2-benzyl-4-[(3-methyl-1H-pyrazol-1-yl)acetyl]morpholine](/img/structure/B6042064.png)
![(1-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)methanol](/img/structure/B6042071.png)
![N-allyl-2-[1-(2,2-diphenylethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6042078.png)

![3-[2-(3-cyclobutyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)-1-methyl-2-oxoethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B6042107.png)
![7,7-dimethyl-1-[(1-piperidinylsulfonyl)methyl]bicyclo[2.2.1]heptan-2-one](/img/structure/B6042118.png)
![(3R*,4R*)-1-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6042122.png)
![N-{[1-(2-fluoro-4-methoxybenzyl)-3-piperidinyl]methyl}-2-thiophenecarboxamide](/img/structure/B6042138.png)